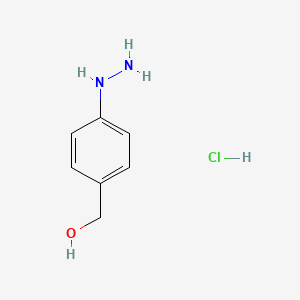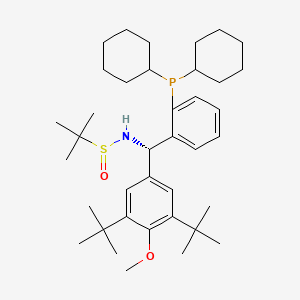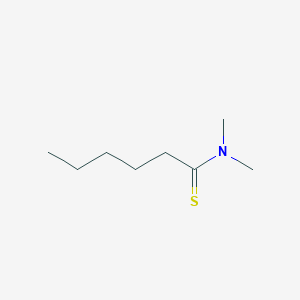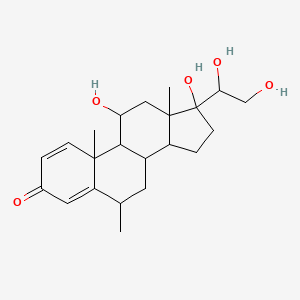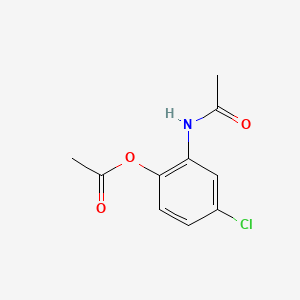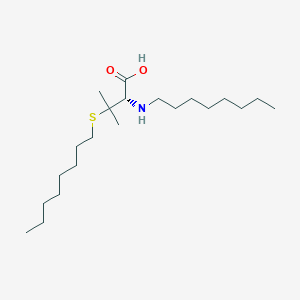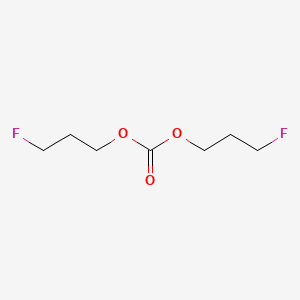
Bis(3-fluoropropyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-fluoropropyl) carbonate is an organic compound characterized by the presence of two 3-fluoropropyl groups attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluoropropyl) carbonate typically involves the reaction of 3-fluoropropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2C3H7FOH+COCl2→(C3H7FO)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of alternative carbonylating agents, such as dimethyl carbonate, can also be explored to minimize the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-fluoropropyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 3-fluoropropanol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atoms in the 3-fluoropropyl groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: 3-Fluoropropanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products where the fluorine atoms are replaced by nucleophiles.
Applications De Recherche Scientifique
Bis(3-fluoropropyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.
Electrolytes: Utilized in the formulation of electrolytes for lithium-ion batteries due to its stability and conductivity properties.
Mécanisme D'action
The mechanism of action of bis(3-fluoropropyl) carbonate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved are specific to the application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Carbonate: A widely used carbonate ester with similar reactivity but different physical properties.
Ethylene Carbonate: Another carbonate ester commonly used in electrolytes for lithium-ion batteries.
Propylene Carbonate: Similar to ethylene carbonate but with a different molecular structure, offering distinct properties.
Uniqueness
Bis(3-fluoropropyl) carbonate is unique due to the presence of fluorine atoms, which impart specific chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, materials science, and pharmaceuticals. Further research and development may uncover additional uses and improve production methods, enhancing its utility in diverse fields.
Propriétés
Formule moléculaire |
C7H12F2O3 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
bis(3-fluoropropyl) carbonate |
InChI |
InChI=1S/C7H12F2O3/c8-3-1-5-11-7(10)12-6-2-4-9/h1-6H2 |
Clé InChI |
FZDXLCQAJDXWHB-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCCCF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


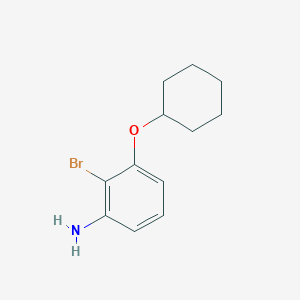
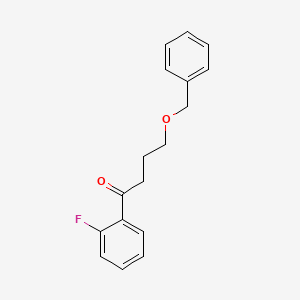
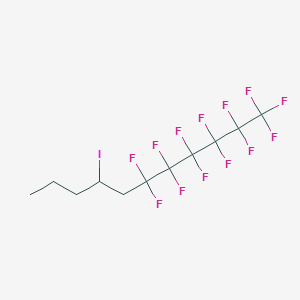
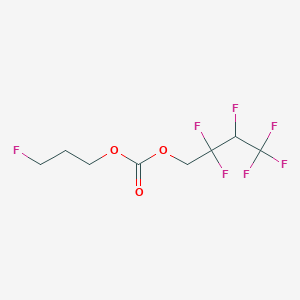
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)


![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
